4-(Triphenylsilyl)phenyl ether

Beschreibung

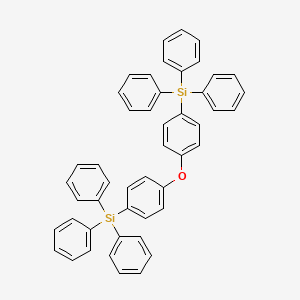

4-(Triphenylsilyl)phenyl ether, systematically named diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide (TSPO1), is a hybrid organosilicon-phosphine oxide compound. Its structure features a central phosphorus atom bonded to two phenyl groups and a 4-(triphenylsilyl)phenyl moiety (Fig. 1). The triphenylsilyl group contributes steric bulk and electron-withdrawing characteristics, while the phosphine oxide enhances thermal stability and electron-transport properties .

Eigenschaften

CAS-Nummer |

57519-30-9 |

|---|---|

Molekularformel |

C48H38OSi2 |

Molekulargewicht |

687.0 g/mol |

IUPAC-Name |

triphenyl-[4-(4-triphenylsilylphenoxy)phenyl]silane |

InChI |

InChI=1S/C48H38OSi2/c1-7-19-41(20-8-1)50(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)49-40-33-37-48(38-34-40)51(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |

InChI-Schlüssel |

JUAPGWMEWKQKNB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Das gebräuchlichste Verfahren zur Synthese von 4-(Triphenylsilyl)phenylether ist die Williamson-Ether-Synthese. Dabei handelt es sich um die Reaktion eines Alkoxid-Ions mit einem primären Alkylhalogenid oder Tosylat in einer S_N2-Reaktion . Das Alkoxid-Ion wird typischerweise durch die Reaktion eines Alkohols mit einer starken Base wie Natriumhydrid (NaH) hergestellt. Eine weitere Variante beinhaltet die Verwendung von Silberoxid (Ag2O) als milde Base, wodurch der freie Alkohol direkt mit dem Alkylhalogenid reagieren kann .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 4-(Triphenylsilyl)phenylether sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich großtechnische Anpassungen der Williamson-Ether-Synthese. Dazu gehören die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

4-(Triphenylsilyl)phenylether wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Es wird in Studien zur Zellsignalgebung und molekularen Interaktionen verwendet.

Medizin: Die Erforschung seiner potenziellen therapeutischen Anwendungen ist im Gange.

Industrie: Es wird bei der Herstellung von Polymeren und anderen fortschrittlichen Materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Triphenylsilyl)phenylether beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an einer Reihe chemischer Reaktionen teilzunehmen und so biologische Prozesse und Materialeigenschaften zu beeinflussen. Spezifische Details zu seinem Wirkmechanismus sind noch Gegenstand der Forschung.

Wissenschaftliche Forschungsanwendungen

4-(Triphenylsilyl)phenyl ether is used in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: It is used in studies involving cell signaling and molecular interactions.

Medicine: Research into its potential therapeutic applications is ongoing.

Industry: It is used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action for 4-(Triphenylsilyl)phenyl ether involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological processes and material properties. Specific details on its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₃₆H₂₈OPSi

- Triplet Energy (T₁) : >3.0 eV (prevents exciton quenching in OLEDs)

- Applications :

Structural and Functional Analogues

Table 1: Comparative Analysis of TSPO1 and Related Compounds

Research Findings and Performance Metrics

Electroluminescence and OLED Performance

- TSPO1 exhibits superior performance in blue OLEDs when paired with ambipolar hosts like DBFPO, achieving high external quantum efficiency (EQE) via interface exciplex formation .

- CzSi demonstrates a maximum EQE of 1.2% in solution-processed OLEDs, attributed to its high T₁ energy (3.02 eV) and effective triplet exciton confinement .

- Poly(triphenylsilyl vinyl ether) shows identical NMR profiles regardless of initiator, indicating robust synthetic reproducibility, though its optoelectronic applications remain underexplored .

Thermal and Electronic Properties

- The triphenylsilyl group universally enhances thermal stability (decomposition >300°C) across all analogues due to strong Si-C bonds and aromatic conjugation .

- Phosphine oxide in TSPO1 lowers the LUMO level (-2.1 eV), facilitating electron injection compared to pure silane derivatives like DPPS .

Limitations and Challenges

Q & A

Q. What are the established synthetic routes for 4-(Triphenylsilyl)phenyl ether, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting triphenylsilyl chloride with a phenolic derivative under basic conditions (e.g., sodium carbonate in acetone-water media) to promote silyl ether formation . Microwave-assisted synthesis or micellar-mediated reactions (using triethylamine in methanol/water) can enhance reaction efficiency and selectivity . Yield optimization requires careful control of stoichiometry, temperature (e.g., 30–50°C), and inert atmospheres to prevent hydrolysis of the silyl group.

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation. For example, the ²⁹Si NMR peak for the triphenylsilyl group typically appears at δ −18 to −22 ppm, while aromatic protons resonate between δ 6.8–7.6 ppm . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight (e.g., C₃₀H₂₆OSi, MW 430.6) and functional groups (C-O-Si stretching at ~1100 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Due to potential irritancy and hydrolytic sensitivity, use nitrile gloves, indirect-vent goggles, and lab coats. Work under a fume hood to avoid inhalation of vapors during heating or solvent removal. Emergency showers and eye-wash stations must be accessible. Contaminated clothing should be laundered separately, and respiratory protection (NIOSH-approved) is required if aerosolization occurs .

Advanced Research Questions

Q. How can this compound be integrated into organic electronic devices?

The compound’s electron-rich aromatic system and silyl group enhance thermal stability and hole-transport properties. In double-layer organic light-emitting diodes (OLEDs), it can serve as a hole-injection layer when vapor-deposited (≤10⁻⁶ Torr) alongside indium-tin-oxide (ITO) anodes. Device efficiency metrics (e.g., external quantum efficiency >1%) depend on film uniformity, achievable via controlled deposition rates (0.1–0.3 Å/s) .

Q. What strategies optimize the compound’s photophysical properties for optoelectronic applications?

Substituent engineering (e.g., introducing electron-withdrawing groups on the phenyl rings) can modulate the HOMO-LUMO gap. Time-resolved fluorescence spectroscopy and cyclic voltammetry are used to assess changes in excited-state lifetimes and redox potentials. For instance, trifluoromethyl substitution (cf. ) increases electron affinity, improving charge-carrier mobility in thin-film transistors .

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?

The silyl ether bond is prone to cleavage under strong acids (e.g., HCl/THF) or bases (e.g., KOH/ethanol). Accelerated aging studies (TGA/DSC) reveal decomposition onset at ~250°C in air, making it suitable for low-temperature processing. Hydrolytic stability in aqueous media (pH 5–9) can be improved by steric shielding from bulky substituents .

Q. How should researchers address contradictory data in synthesis yields reported across studies?

Discrepancies often arise from trace moisture or oxygen during silylation. Replicate reactions under rigorously anhydrous conditions (e.g., Schlenk line) and characterize intermediates (e.g., triphenylsilyl chloride purity via GC-MS). Statistical design of experiments (DoE) can isolate critical variables (e.g., solvent polarity, catalyst loading) .

Q. What role does the triphenylsilyl group play in protecting reactive intermediates during multi-step syntheses?

The triphenylsilyl moiety acts as a robust protecting group for alcohols or phenols, stable under Grignard or Wittig conditions. Deprotection is achieved selectively using fluoride sources (e.g., TBAF in THF), leaving other functional groups intact. This strategy is pivotal in synthesizing polyfunctional aromatics for pharmaceuticals .

Q. What methodologies assess the compound’s compatibility with high-temperature polymer matrices?

Blend the compound with polymers (e.g., polyvinyl chloride) at varying wt% (5–20%) and analyze via dynamic mechanical analysis (DMA) and SEM. highlights compatibility with PVC at 7 wt%, retaining mechanical integrity up to 200°C. Leaching tests (HPLC) under thermal stress quantify stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.